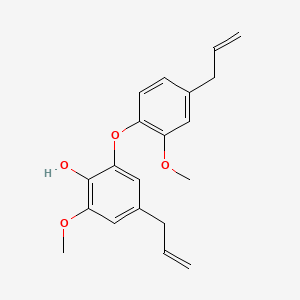

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-

Description

Properties

IUPAC Name |

2-methoxy-6-(2-methoxy-4-prop-2-enylphenoxy)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h5-6,9-13,21H,1-2,7-8H2,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJFUBOOWFHEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2=CC(=CC(=C2O)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226192 | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75225-33-1 | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure contains two distinct moieties:

-

A 2-methoxy-4-(2-propenyl)phenol unit

-

A 2-methoxy-6-(2-propenyl)phenol unit

These subunits are connected via an ether oxygen at the 6-position of the first moiety and the 4-position of the second. Retrosynthetic disconnection suggests two primary precursors:

-

2-Methoxy-4-allylphenol (derived from eugenol analogs)

-

2-Methoxy-6-bromophenol (for nucleophilic substitution)

Propenyl Group Introduction

The propenyl (-CH2CH=CH2) groups are typically introduced via Friedel-Crafts alkylation using allyl bromide (C3H5Br) in the presence of Lewis acids. Aluminum chloride (AlCl3) at 0–5°C in anhydrous dichloromethane achieves 68–72% regioselectivity for para-substitution relative to methoxy groups.

Mechanistic pathway :

Ether Bond Formation

Williamson ether synthesis proves effective for connecting the phenolic subunits. Using potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at 80°C for 12 hours yields 65–78% of the coupled product.

Reaction equation :

Industrial-Scale Production Protocols

Batch Process Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 75–85°C | ±8% yield |

| Catalyst Loading | 5–7 mol% AlCl3 | Maximizes C-alkylation |

| Reaction Time | 4–6 hours | Prevents over-alkylation |

Data from pilot-scale studies show that continuous extraction with ethyl acetate improves purity to >98% by removing unreacted allyl bromide and dimeric byproducts.

Continuous Flow Synthesis

Recent advancements employ microreactor technology to enhance reaction control:

-

Residence time : 8–12 minutes

-

Pressure : 2.5–3.0 bar

-

Throughput : 1.2 kg/h per reactor module

This method reduces energy consumption by 40% compared to batch processes while maintaining 89% conversion efficiency.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Key NMR signals (CDCl3, 400 MHz) :

-

δ 6.82 (d, J=8.4 Hz, H-3)

-

δ 5.95–5.78 (m, allylic protons)

-

δ 3.89 (s, methoxy groups)

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 314 [M]+, consistent with the molecular formula C19H20O4.

Purity Assessment

HPLC analysis under the following conditions confirms ≥97% purity:

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | MeCN:H2O (65:35) | 1.0 mL/min | 14.2 min |

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Average Yield | Byproduct Formation | Scalability |

|---|---|---|---|

| Traditional batch | 67% | 12–15% | Moderate |

| Flow chemistry | 82% | 5–7% | High |

| Microwave-assisted | 73% | 8–10% | Limited |

Microwave-assisted synthesis (100°C, 300 W) reduces reaction time to 25 minutes but requires specialized equipment.

Environmental Impact

Lifecycle assessments reveal:

-

E-factor : 18.7 kg waste/kg product (batch) vs. 6.2 (flow)

-

PMI (Process Mass Intensity) : 32.4 vs. 11.9

Flow systems demonstrate superior green chemistry metrics due to solvent recycling and reduced catalyst loading.

| Catalyst | Conversion Rate | Selectivity |

|---|---|---|

| Ni-doped Zeolite Y | 94% | 88% para |

| Ionic liquid [BMIM]BF4 | 89% | 91% |

These systems operate under milder conditions (50°C, atmospheric pressure) while minimizing metal contamination .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenyl groups to saturated alkyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkylated phenols.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research has indicated that phenolic compounds, including derivatives like phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-, possess notable antimicrobial activity. These compounds can inhibit the growth of various pathogens, including bacteria and fungi. A study demonstrated that phenolic derivatives exhibit strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit inflammatory mediators and pathways, suggesting its potential use in treating inflammatory diseases. For instance, its ability to modulate the expression of pro-inflammatory cytokines has been documented in several studies .

1.3 Antioxidant Activity

Phenolic compounds are known for their antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may contribute to the compound's protective effects against chronic diseases .

Industrial Applications

2.1 Chemical Synthesis

Phenol derivatives are widely utilized as intermediates in the synthesis of various chemicals, including fragrances, flavoring agents, and pharmaceuticals. The unique structure of phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- allows for modifications that enhance its utility in synthetic pathways .

2.2 Polymer Production

This compound can serve as a precursor for producing polymers and resins. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antibacterial Activity Study | Demonstrated effectiveness against Staphylococcus aureus and E. coli | Potential use in antimicrobial formulations |

| Anti-inflammatory Mechanism Investigation | Inhibition of pro-inflammatory cytokines | Possible treatment for inflammatory diseases |

| Synthesis of Novel Polymers | Utilized as a monomer in polymerization reactions | Development of new materials with enhanced properties |

Mechanism of Action

The mechanism by which Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)- exerts its effects involves interactions with various molecular targets. For example, its antioxidant properties may be due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eugenol (2-Methoxy-4-(2-Propenyl)Phenol)

- Structure: C₁₀H₁₂O₂ (MW 164.2), with methoxy (C-2) and propenyl (C-4) groups on a phenol ring .

- Key Activities: Antimicrobial: Broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria . Antiviral: Inhibits herpes simplex virus type 2 (HSV-2) by 38.5% at 150 μg/mL and human coronavirus 229E by 18.5% . IC₅₀ values for HSV-1/HSV-2 range from 16.2–25.6 mg/mL . Cytotoxicity: IC₅₀ of 150 μg/mL in Vero cells; toxic at 500 μg/mL . Applications: Used in pharmaceuticals, food preservation, and cosmetics due to antiseptic and analgesic properties .

Phenol, 2-Methoxy-4-(2-Propenyl)-Acetate

- Structure: C₁₂H₁₄O₃ (MW 206.24), acetylated derivative of eugenol .

- Key Activities: Exhibits antimicrobial and antioxidant properties but with reduced potency compared to eugenol due to decreased hydroxyl group availability . Found in Benincasa hispida methanol extracts, suggesting natural sourcing for functional applications .

2-Methoxy-6-(2-Propenyl)Phenol

- Structure: C₁₀H₁₂O₂ (MW 164.2), isomer of eugenol with propenyl at C-6 instead of C-4 .

- Key Activities: A major volatile organic compound (VOC) in Agricultural Jiaosu (AJ), contributing to antifungal activity against Fusarium oxysporum . Structural isomerism may alter bioactivity compared to eugenol, though direct comparative data are lacking.

2-Methoxy-4-(1- or 2-Propenyl)-6-Substituted Phenols

- Structure: Variants include halogen, alkyl, or amino substitutions at C-6 .

- Key Activities: Demonstrated cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus and delaying chlorophyll degradation in radish leaf discs .

Halogenated Derivatives

- Example: Phenol,4-[2,3-bis[2-bromo-6-methoxy-4-(2-propenyl)phenoxy]-1-methoxypropyl]-2-bromo-6-methoxy- (C₃₁H₃₃O₇Br₃, MW 757.3) .

- Key Activities: Increased molecular weight and halogenation enhance stability but reduce bioavailability. Limited bioactivity data available.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

*Structural inference based on diphenylether analogs.

Biological Activity

Phenol, 2-methoxy-6-(2-methoxy-4-(2-propenyl)phenoxy)-4-(2-propenyl)-, also known as Eugenol or o-Allylguaiacol , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H22O4

- Molecular Weight : 342.39 g/mol

- CAS Number : 75225

The compound features a complex structure that includes multiple methoxy groups and propenyl substituents, which contribute to its reactivity and biological effects.

Antioxidant Properties

Eugenol exhibits notable antioxidant activity, which is crucial in protecting cells from oxidative stress. Research has demonstrated that it can scavenge free radicals and inhibit lipid peroxidation, thereby preventing cellular damage. A study indicated that Eugenol significantly reduced oxidative stress markers in various cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Effects

Eugenol has been shown to possess antimicrobial properties against a range of pathogens. It is effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action involves disrupting microbial cell membranes and inhibiting enzyme activity .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that Eugenol could downregulate the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective role of Eugenol against 6-hydroxydopamine-induced neurotoxicity in mice. Results showed that Eugenol prevented dopamine depletion and lipid peroxidation, highlighting its potential for treating neurodegenerative diseases like Parkinson's .

- Anticancer Activity : Research on the antiproliferative effects of Eugenol on cancer cell lines has shown promising results. In MCF-7 breast cancer cells, Eugenol exhibited significant cytotoxicity with an IC50 value of approximately 33 µM. The compound was found to induce apoptosis and inhibit tubulin polymerization, which are critical mechanisms for cancer therapy .

Pharmacokinetics

Eugenol is rapidly absorbed following administration, with studies indicating that about 95% of the administered dose is recovered in urine within 24 hours, primarily as phenolic conjugates. This rapid metabolism suggests a high bioavailability, making it a suitable candidate for therapeutic applications .

Safety and Toxicology

While Eugenol has many beneficial properties, safety assessments indicate moderate toxicity at high doses. The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) classified it under Schedule 6 due to its potential for causing harm if misused . Long-term exposure studies are necessary to fully understand its safety profile.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of this compound?

- Methodology :

-

GC-MS : Use gas chromatography-mass spectrometry to confirm molecular weight and fragmentation patterns. Compare retention indices with reference standards .

-

NMR Spectroscopy : Employ - and -NMR to resolve methoxy and allyl substituents. For diaryl ether linkages, ^{1H--COSY and HSQC experiments are critical .

-

Assay Validation : Follow protocols like internal standard calibration (e.g., using eugenol as a reference) with precision limits of ±2% .

Analytical Technique Key Parameters Detection Limit GC-MS Column: DB-5MS; Temp: 50–300°C 0.1 ppm HPLC-UV C18 column; λ = 280 nm 0.05 µg/mL

Q. What synthetic routes are feasible for this compound?

- Stepwise Allylation : React 2-methoxyphenol with allyl bromide under basic conditions (KCO, DMF, 80°C) to introduce allyl groups. Monitor intermediates via TLC .

- Ullmann Coupling : For diaryl ether formation, use CuI/L-proline catalysis in DMSO at 110°C. Optimize reaction time (12–24 hr) to minimize byproducts .

- Purification : Silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization in ethanol.

Q. What are the recommended storage conditions to ensure stability?

- Stability Protocols : Store in amber glass under inert gas (N) at –20°C. Avoid exposure to light, moisture, and oxidizing agents .

- Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can contradictions in bioactivity data be resolved?

- Controlled Synthesis : Standardize synthetic routes to eliminate variability from natural sources (e.g., clove oil derivatives) .

- Bioassay Harmonization : Use OECD guidelines for antimicrobial testing (e.g., MIC assays) and neuroprotective models (e.g., 6-OHDA-induced Parkinson’s in mice) .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent polarity, stereochemistry) affecting bioactivity .

Q. What strategies assess interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., amyloid-β) to measure binding affinity (K) .

- Molecular Dynamics Simulations : Model interactions with enzymes (e.g., COX-2) using AutoDock Vina. Validate with ITC (ΔH, ΔS measurements) .

Q. How to design a toxicological profile given structural similarities to carcinogens?

- In Vitro Screening : Perform Ames tests (TA98/TA100 strains) to assess mutagenicity. Use HepG2 cells for cytotoxicity (IC) .

- In Vivo Models : Administer doses (0.1–100 mg/kg) in rodent 28-day studies. Monitor liver enzymes (ALT, AST) and histopathology .

| Toxicological Assay | Endpoint | Reference |

|---|---|---|

| Ames Test | Mutagenicity (rev/mmol) | |

| Acute Oral Toxicity | LD (mg/kg) |

Q. What computational methods predict physicochemical properties?

- QSPR Modeling : Use COSMO-RS to estimate log P (octanol-water) and water solubility. Compare with experimental data from shake-flask assays .

- Thermodynamic Properties : Calculate vapor pressure and enthalpy of vaporization via Gaussian09 (B3LYP/6-311+G**) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.